molecular formula C17H23N3O2S B12270261 2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12270261
M. Wt: 333.5 g/mol
InChI Key: YPULQMZEJBZJPQ-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole coreCommon reagents used in these reactions include tert-butylamine, cyclopropanesulfonyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures and pH levels, to ensure the desired outcome. Catalysts and solvents play a crucial role in facilitating these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-1,1,3,3-tetramethyl-guanidine
  • 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid

Uniqueness

Compared to similar compounds, 2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

2-tert-butyl-1-(1-cyclopropylsulfonylazetidin-3-yl)benzimidazole

InChI

InChI=1S/C17H23N3O2S/c1-17(2,3)16-18-14-6-4-5-7-15(14)20(16)12-10-19(11-12)23(21,22)13-8-9-13/h4-7,12-13H,8-11H2,1-3H3

InChI Key

YPULQMZEJBZJPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4CC4

Origin of Product

United States

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